molecular formula C19H16N2OS4 B5526062 5-[4-(methylthio)benzylidene]-3-{[4-(methylthio)benzylidene]amino}-2-thioxo-1,3-thiazolidin-4-one

5-[4-(methylthio)benzylidene]-3-{[4-(methylthio)benzylidene]amino}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5526062
M. Wt: 416.6 g/mol
InChI Key: YVODKIRNKJVXOJ-XAJBPTSZSA-N
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Description

Synthesis Analysis

The synthesis involves the condensation of 2-aryl/benzyl-4-methylthiazole-5-carbaldehyde, aromatic amines, and thioglycolic acid in a solvent like toluene. This process is typically followed by characterization using techniques like IR, NMR, and mass analysis (Shelke et al., 2012).

Molecular Structure Analysis

The molecular structure of thiazolidinones, including our compound, involves a 1,3-thiazolidin-4-one ring. The structure is characterized by specific bond angles and lengths, typically investigated using X-ray crystallography or NMR spectroscopy. These structures often form hydrogen-bonded dimers and complex sheets in their crystalline forms (Delgado et al., 2005).

Chemical Reactions and Properties

Thiazolidinones undergo various chemical reactions, including nucleophilic addition and cycloaddition, due to their reactive centers. Specifically, they can participate in reactions with azomethine ylides to form spirocyclic compounds, and their functional groups allow for the creation of diverse derivatives, influencing their biological activity (Gebert et al., 2003).

Physical Properties Analysis

The physical properties of thiazolidinones like melting point, solubility, and crystalline structure are determined by their specific substituents. These properties are crucial for their processing and formulation in pharmaceutical applications.

Chemical Properties Analysis

Thiazolidinones exhibit various chemical properties, including tautomerism, which affects their biological activity and binding to biological targets. Their reactivity towards different chemical reagents also defines their utility in synthesizing a wide range of medicinal agents (Pyrih et al., 2023).

Scientific Research Applications

Synthesis and Applications

  • Microwave Assisted Synthesis : The compound is utilized in the microwave-assisted synthesis of novel functionalized hydantoin derivatives, showing the potential for efficient and rapid chemical synthesis (Kamila, Ankati, & Biehl, 2011).

  • Anticancer Activity : Thiazolidinones containing the benzothiazole moiety, like this compound, have been evaluated for anticancer activity. They have shown effectiveness against various cancer cell lines, highlighting their potential in cancer treatment (Havrylyuk et al., 2010).

  • Chemical Reactions and Derivatives : This compound is a precursor in various chemical reactions, leading to the synthesis of different thiazolidine derivatives with potential biological applications (Kandeel, 2000).

  • Heterocyclic Synthesis : It's used in the synthesis of novel enaminones and azolopyrimidines, demonstrating its versatility in creating a range of heterocyclic compounds (Behbehani & Ibrahim, 2012).

  • Antimicrobial and Anti-Inflammatory Agents : A series of thiazolidin-4-one derivatives, including this compound, have shown good antimicrobial and anti-inflammatory activities, indicating their potential in treating infections and inflammation (Shelke et al., 2012).

  • Supramolecular Structures Study : This compound is used in the study of hydrogen-bonded dimers and chains in supramolecular structures, contributing to the understanding of molecular interactions (Delgado et al., 2005).

  • Pharmacological Applications : It has been synthesized and studied for various pharmacological applications, including its potential as a treatment for neurological or oncological disorders (Bourahla et al., 2021).

properties

IUPAC Name

(5Z)-5-[(4-methylsulfanylphenyl)methylidene]-3-[(E)-(4-methylsulfanylphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS4/c1-24-15-7-3-13(4-8-15)11-17-18(22)21(19(23)26-17)20-12-14-5-9-16(25-2)10-6-14/h3-12H,1-2H3/b17-11-,20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVODKIRNKJVXOJ-XAJBPTSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N=CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(4-methylsulfanylphenyl)methylidene]-3-[(E)-(4-methylsulfanylphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one

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